molecular formula C25H20N4O B15143352 pyCTZ

pyCTZ

Cat. No.: B15143352
M. Wt: 392.5 g/mol
InChI Key: UDIRTQQHORMUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PyCTZ, also known as Pyridyl Coelenterazine, is a pyridyl analog of Coelenterazine. It functions as an ATP-independent substrate for LumiLuc luciferase, producing intense blue bioluminescence when combined with luciferases. This compound is also applicable in aequorin-based calcium sensing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PyCTZ involves the reaction of pyridyl derivatives with Coelenterazine under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving pyridyl derivatives and Coelenterazine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

PyCTZ undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield substituted pyridyl Coelenterazine analogs .

Scientific Research Applications

PyCTZ has a wide range of scientific research applications, including:

Mechanism of Action

PyCTZ exerts its effects through its interaction with luciferases, producing intense blue bioluminescence. The compound acts as an ATP-independent substrate for LumiLuc luciferase, generating bioluminescence in the presence of luciferases. This bioluminescence is used in various assays and imaging techniques to study biological processes and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its pyridyl modification, which enhances its bioluminescent properties and makes it suitable for specific applications such as aequorin-based calcium sensing. Its ATP-independent nature also distinguishes it from other luciferase substrates, making it a valuable tool in various research fields .

Properties

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

IUPAC Name

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C25H20N4O/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20/h1-14,17,30H,15-16H2

InChI Key

UDIRTQQHORMUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5

Origin of Product

United States

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